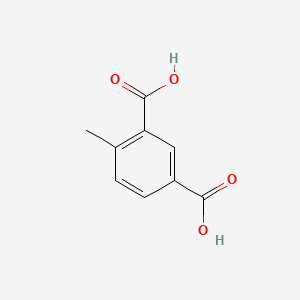

4-Methylisophthalic acid

概述

描述

4-Methylisophthalic acid is an organic compound with the molecular formula C₉H₈O₄. It is a derivative of isophthalic acid, where a methyl group is substituted at the fourth position of the benzene ring. This compound is a white solid and is primarily used in the synthesis of various polymers and resins .

准备方法

Synthetic Routes and Reaction Conditions

4-Methylisophthalic acid can be synthesized through several methods. One common method involves the oxidation of 4-methylbenzene-1,3-dicarboxylic acid using potassium permanganate in an alkaline medium. Another method involves the hydrolysis of 4-methylisophthalonitrile in the presence of sulfuric acid .

Industrial Production Methods

In industrial settings, this compound is typically produced by the catalytic oxidation of 4-methyl-m-xylene using air or oxygen in the presence of a cobalt-manganese catalyst. This method is efficient and yields high purity this compound .

化学反应分析

Types of Reactions

4-Methylisophthalic acid undergoes various chemical reactions, including:

Oxidation: It can be further oxidized to form 4-carboxybenzene-1,3-dicarboxylic acid.

Reduction: It can be reduced to form 4-methylisophthalic aldehyde.

Substitution: It can undergo electrophilic substitution reactions, such as nitration and sulfonation.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Concentrated sulfuric acid for sulfonation and concentrated nitric acid for nitration.

Major Products Formed

Oxidation: 4-Carboxybenzene-1,3-dicarboxylic acid.

Reduction: 4-Methylisophthalic aldehyde.

Substitution: 4-Nitro-4-methylisophthalic acid and 4-Sulfo-4-methylisophthalic acid.

科学研究应用

4-Methylisophthalic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of various polymers and resins.

Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.

Industry: It is used in the production of high-performance materials, such as polyesters and polyamides.

作用机制

The mechanism of action of 4-Methylisophthalic acid involves its interaction with various molecular targets and pathways. In biological systems, it can act as an inhibitor of certain enzymes, thereby affecting metabolic pathways. Its carboxylic acid groups can form hydrogen bonds with amino acid residues in proteins, leading to changes in protein structure and function .

相似化合物的比较

4-Methylisophthalic acid is similar to other isophthalic acid derivatives, such as:

Isophthalic acid: Lacks the methyl group at the fourth position.

Terephthalic acid: Has carboxylic acid groups at the para positions.

Phthalic acid: Has carboxylic acid groups at the ortho positions.

Uniqueness

The presence of the methyl group in this compound imparts unique chemical properties, such as increased hydrophobicity and altered reactivity compared to its non-methylated counterparts. This makes it particularly useful in the synthesis of specialized polymers and resins .

生物活性

4-Methylisophthalic acid (MIA), a derivative of isophthalic acid, is an aromatic dicarboxylic acid characterized by the presence of a methyl group at the 4-position relative to one of its carboxylic acid groups. While the biological activity of MIA has not been extensively studied, it shares structural similarities with other compounds in the isophthalic acid family, which have demonstrated various biological properties. This article explores the potential biological activities of MIA, including antimicrobial, cytotoxic, and coordination complex formation properties.

This compound has the molecular formula CHO and a molecular weight of 180.16 g/mol. Its structure includes two carboxylic acid groups (COOH) attached to a benzene ring, along with a methyl group (CH):

- Molecular Formula : CHO

- Molecular Weight : 180.16 g/mol

- Appearance : Colorless solid

The unique positioning of the methyl group influences its reactivity and potential applications in various fields, particularly in materials science and organic synthesis.

Coordination Complex Formation

This compound has been shown to form coordination complexes with various metal ions. These complexes can exhibit interesting properties useful in catalysis and materials science:

- Metal Coordination : MIA can act as a ligand in coordination polymers with metal ions such as cadmium, leading to materials with unique structural and functional properties .

- Applications in Material Science : The ability of MIA to form stable complexes makes it a candidate for developing new materials for applications such as gas storage, separation processes, and catalysis .

Synthesis and Characterization

Several studies have focused on synthesizing MIA through various methods. One notable method involves the oxidation of pseudocumene with molecular oxygen in acetic acid, yielding MIA alongside methylterephthalic acid . This synthesis pathway highlights the compound's accessibility for further research.

Biological Activity Studies

A study on related compounds demonstrated that certain isophthalic acid derivatives exhibited significant biological activities. For example, extracts from fungal biomass containing these derivatives were found to possess antimicrobial properties against molds, yeasts, and bacteria . Although specific studies on MIA are scarce, these findings suggest that similar investigations could yield valuable insights into its potential applications.

Data Tables

The following tables summarize key findings related to the biological activity and chemical properties of this compound:

| Property | Value |

|---|---|

| Molecular Formula | CHO |

| Molecular Weight | 180.16 g/mol |

| Appearance | Colorless solid |

| Antimicrobial Activity | Potential (related compounds) |

| Cytotoxic Activity | Potential (related compounds) |

Related Compounds Comparison

| Compound | Antimicrobial Activity | Cytotoxic Activity | Coordination Potential |

|---|---|---|---|

| Isophthalic Acid | Moderate | Low | Yes |

| Terephthalic Acid | Low | Moderate | Yes |

| This compound | Potential | Potential | Yes |

属性

IUPAC Name |

4-methylbenzene-1,3-dicarboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O4/c1-5-2-3-6(8(10)11)4-7(5)9(12)13/h2-4H,1H3,(H,10,11)(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNWSHHILERSSLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。